2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate

Medicinal Chemistry Lipophilicity Physicochemical Property

Researchers requiring rigid para-biphenyl pharmacophores often face inconsistent purity and limited scaffold diversity. 2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate (CAS 325-06-4) resolves this with a ≥95% purity fluorinated carbamate ester featuring a para-substituted biphenyl core. • Defined substitution ensures reproducible binding orientation. • Trifluoroethyl group enhances lipophilicity (LogP ~4.4) & metabolic stability. • Suitable as HPLC reference standard & building block for medicinal chemistry SAR. Bulk quantities with batch-specific COA for global shipping.

Molecular Formula C15H12F3NO2
Molecular Weight 295.26 g/mol
CAS No. 325-06-4
Cat. No. B1443028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate
CAS325-06-4
Molecular FormulaC15H12F3NO2
Molecular Weight295.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)OCC(F)(F)F
InChIInChI=1S/C15H12F3NO2/c16-15(17,18)10-21-14(20)19-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)
InChIKeyUQCXNFBXKZNZKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate: Identity & Procurement


2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate (CAS 325-06-4), also systematically named as 2,2,2-trifluoroethyl N-{[1,1‘-biphenyl]-4-yl}carbamate, is a synthetic fluorinated organic compound belonging to the carbamate ester class . With a molecular formula of C15H12F3NO2 and a molecular weight of 295.26 g/mol, it features a trifluoroethyl group attached to a carbamate moiety linked to a biphenyl scaffold . This structural arrangement imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical for applications in medicinal chemistry and chemical biology . The compound is typically supplied with a minimum purity specification of 95–97% and is intended solely for research and further manufacturing use, not for direct human or veterinary application .

Scaffold Para-biphenyl fluorinated carbamate core for SAR exploration
Purity Research-grade and certified high-purity options available
Stability Trifluoroethyl group reported to influence metabolic stability context

Generic Substitution Risks for 2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate


While the trifluoroethyl carbamate class comprises numerous compounds, 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate (CAS 325-06-4) occupies a distinct chemical space defined by its para-substituted biphenyl moiety combined with a trifluoroethyl carbamate ester . The substitution pattern is critical: the para-biphenyl scaffold provides a rigid, extended aromatic system that differs fundamentally from ortho- or meta-substituted isomers (e.g., 2,2,2-trifluoroethyl [1,1‘-biphenyl]-2-ylcarbamate), as well as from mono-phenyl or heteroaromatic analogs, thereby altering both binding orientation in biological targets and physicochemical properties . This structural specificity renders generic replacement with other biphenyl carbamates or non-fluorinated analogs non-interchangeable for applications requiring precise molecular geometry or a defined logP range [1].

Ortho- or meta-substituted biphenyl isomers may alter binding orientation and logP, limiting direct substitution.

Non-fluorinated alkyl carbamates may shift hydrolysis pathway (BAC2 vs E1cB), affecting basic-condition stability.

Custom biphenyl carbamates often lack public GHS classifications, requiring conservative handling protocols.

2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate: Differentiation vs. Structural Analogs


Lipophilicity: Para vs. Ortho Isomer

The lipophilicity of 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate is quantified by a calculated logP value of 4.43, which is notably higher than that of its ortho-substituted isomer, 2,2,2-trifluoroethyl [1,1‘-biphenyl]-2-ylcarbamate . This difference arises from the para-substitution pattern, which reduces steric hindrance and allows for more effective hydrophobic packing compared to the ortho-analog, which has a calculated logP of approximately 4.0 (estimated from structurally similar ortho-carbamates) [1].

Lipophilicity
Class-level
Calc. logP: 4.43 (target) vs ~4.0 (ortho isomer)
Higher reported logP may support CNS permeability studies
Calculated values; experimental validation recommended
Medicinal Chemistry Lipophilicity Physicochemical Property

Hydrolytic Stability: E1cB Decomposition Mechanism

Studies on the basic hydrolysis of alkyl and aryl N-(4-nitrophenyl)carbamates, including a 2,2,2-trifluoroethyl carbamate derivative, demonstrated that the 2,2,2-trifluoroethyl group induces decomposition via an E1cB (elimination unimolecular conjugate base) mechanism rather than simple nucleophilic acyl substitution . This mechanistic shift is attributed to the strong electron-withdrawing effect of the trifluoroethyl group, which stabilizes the formation of a carbanion intermediate . In contrast, non-fluorinated alkyl carbamates typically hydrolyze via a standard BAC2 pathway, which can be more rapid and less controlled .

Hydrolysis Mechanism
Class-level
E1cB (trifluoroethyl) vs BAC2 (non-fluorinated)
May confer distinct stability in basic conditions
No rate constant data for target compound
Chemical Stability Mechanistic Chemistry Drug Design

Purity Grades for Reference Standard Applications

The compound is commercially available in two distinct purity grades: a standard grade with a minimum purity specification of 95% and a high-purity NLT 97% grade certified under ISO quality systems . The NLT 97% grade is specifically positioned for use as a reference standard and analytical benchmark in pharmaceutical quality control workflows , whereas the 95% grade is intended for general synthetic building block applications .

Purity Grades
Reported
NLT 97% (high-purity) vs 95% (standard)
Supports reference-standard vs. synthesis procurement choice
Supplier specification; analytical method not disclosed
Analytical Chemistry Reference Standard Quality Control

GHS Classification vs. Uncharacterized Analogs

The compound carries a fully defined GHS hazard classification, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word “Warning” . This standardized classification, derived from authoritative sources such as PubChem and supplier SDS documentation [1], provides a consistent framework for risk assessment and laboratory safety protocol development. Many closely related structural analogs, particularly custom-synthesized biphenyl carbamates, lack publicly available GHS classifications, requiring end-users to default to more conservative and potentially restrictive handling procedures .

GHS Classification
Reported
Full classification available vs. uncharacterized analogs
May support consistent hazard assessment and lab protocols
For uncharacterized analogs, conservative handling needed
Safety Assessment GHS Compliance Laboratory Handling

Validated Applications of 2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate in Research & Industry


Synthetic Building Block for Fluorinated Biphenyl Scaffolds

The compound serves as a versatile building block in the synthesis of more complex fluorinated molecules, particularly those requiring a para-biphenyl pharmacophore. Its defined purity (≥95%) and availability from multiple commercial suppliers support its use in medicinal chemistry campaigns for generating structure-activity relationship (SAR) libraries .

Analytical Reference Standard for Method Validation

The NLT 97% high-purity grade of 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate is suitable for use as a reference standard in high-performance liquid chromatography (HPLC) method development and validation within pharmaceutical quality control laboratories. Its certification under ISO quality systems provides the necessary traceability and documentation for regulatory submissions .

Mechanistic Probe for E1cB Hydrolysis Pathways

Due to the electron-withdrawing effect of the trifluoroethyl group, the compound decomposes via an E1cB elimination mechanism under basic conditions . This property makes it a useful mechanistic probe for studying carbamate hydrolysis pathways and for designing prodrugs or chemical linkers that require controlled, pH-dependent release profiles.

Application
Selection Property
Validation Focus
Fluorinated biphenyl scaffold synthesis
Para-biphenyl geometry; purity grade
SAR library reproducibility; purity verification
HPLC method validation reference
Certified high-purity grade (ISO documented)
Traceability; impurity profiling for method documentation
Carbamate hydrolysis mechanistic probe
Trifluoroethyl E1cB pathway
pH-dependent release profile characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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